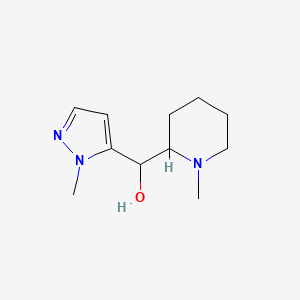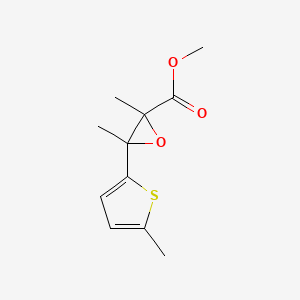
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable precursor. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . Another approach involves the use of platinum on carbon (Pt/C) as a catalyst under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, Pt/C, mild to moderate pressure.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of materials with unique properties, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
- 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Comparison: Compared to its analogs, 8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline is unique due to the position of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific placement of these groups can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets .
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
UOSXXBLLYXQCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C(=CC=C2)F)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
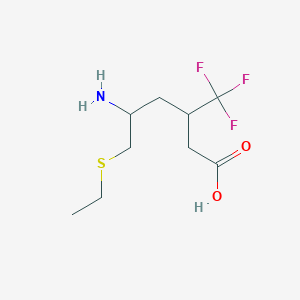
![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
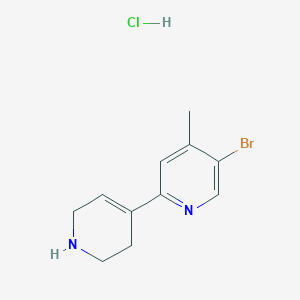
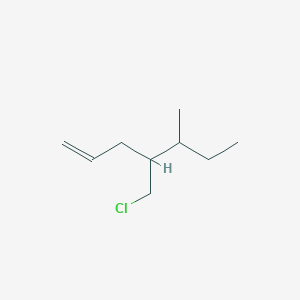
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
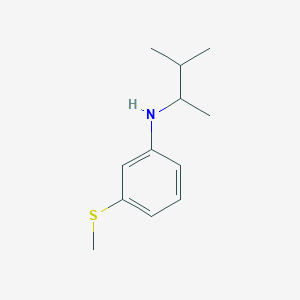
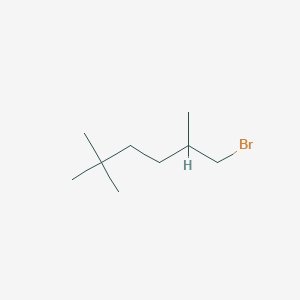
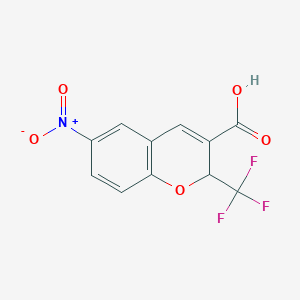
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
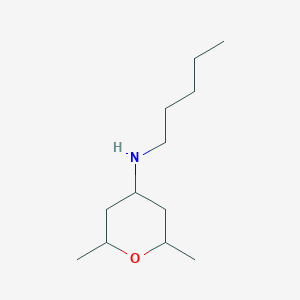
![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
